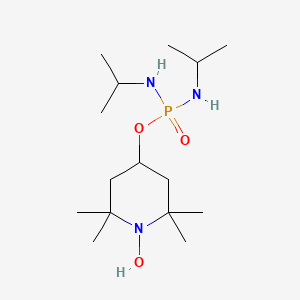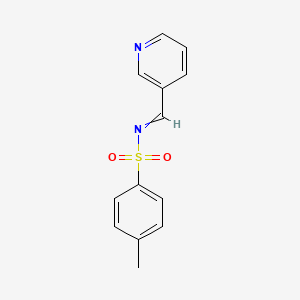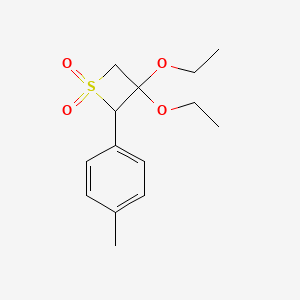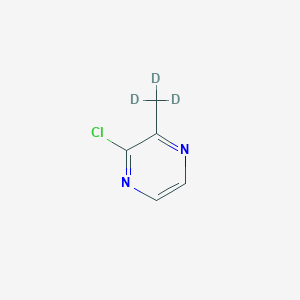![molecular formula C12H16O3 B14011738 6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione CAS No. 65461-27-0](/img/structure/B14011738.png)
6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-3-methylidene-1-oxaspiro[45]decane-2,7-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug discovery.
Medicine: Research into its medicinal properties could lead to new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of 6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione.
6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene: Another spirocyclic compound with similar structural features.
Uniqueness
6,6-Dimethyl-3-methylidene-1-oxaspiro[45]decane-2,7-dione is unique due to its specific spiro linkage and the presence of both methylidene and dione functional groups
Propiedades
Número CAS |
65461-27-0 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
6,6-dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione |
InChI |
InChI=1S/C12H16O3/c1-8-7-12(15-10(8)14)6-4-5-9(13)11(12,2)3/h1,4-7H2,2-3H3 |
Clave InChI |
OLSRBXWEYHYVCK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)CCCC12CC(=C)C(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)

![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)

![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)




![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
